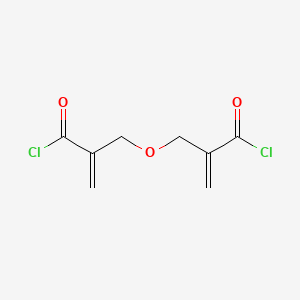

2-(2-Carbonochloridoylprop-2-enoxymethyl)prop-2-enoyl chloride

Description

2-(2-Carbonochloridoylprop-2-enoxymethyl)prop-2-enoyl chloride is a highly reactive bifunctional acyl chloride characterized by two propenoyl chloride moieties linked via an oxymethyl bridge. Its structure features two α,β-unsaturated carbonyl groups, each activated by electron-withdrawing chlorine atoms, making it a potent electrophile. This compound is hypothesized to participate in polymerization, crosslinking, or multi-step organic syntheses due to its dual reactive sites. However, direct experimental data on its synthesis, physical properties, or applications are absent in the provided evidence. Structural analogs suggest its reactivity may exceed simpler monoacyl chlorides due to increased steric accessibility and conjugation effects.

Properties

CAS No. |

652966-97-7 |

|---|---|

Molecular Formula |

C8H8Cl2O3 |

Molecular Weight |

223.05 g/mol |

IUPAC Name |

2-(2-carbonochloridoylprop-2-enoxymethyl)prop-2-enoyl chloride |

InChI |

InChI=1S/C8H8Cl2O3/c1-5(7(9)11)3-13-4-6(2)8(10)12/h1-4H2 |

InChI Key |

KLOHQWOGRLUMBP-UHFFFAOYSA-N |

Canonical SMILES |

C=C(COCC(=C)C(=O)Cl)C(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Carbonochloridoylprop-2-enoxymethyl)prop-2-enoyl chloride typically involves the reaction of prop-2-enoyl chloride with a suitable chlorinating agent. One common method is the reaction of prop-2-enoyl chloride with thionyl chloride (SOCl2) under anhydrous conditions. The reaction is carried out at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(2-Carbonochloridoylprop-2-enoxymethyl)prop-2-enoyl chloride may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. This ensures consistent product quality and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2-Carbonochloridoylprop-2-enoxymethyl)prop-2-enoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or alcohols.

Addition Reactions: The double bonds in the compound can undergo addition reactions with electrophiles or nucleophiles.

Polymerization Reactions: The compound can act as a monomer in polymerization reactions, leading to the formation of polymers with specific properties.

Common Reagents and Conditions

Thionyl Chloride (SOCl2): Used for chlorination reactions.

Amines and Alcohols: Common nucleophiles for substitution reactions.

Catalysts: Various catalysts may be used to facilitate addition and polymerization reactions.

Major Products Formed

The major products formed from the reactions of 2-(2-Carbonochloridoylprop-2-enoxymethyl)prop-2-enoyl chloride depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can yield amides, while polymerization reactions can produce polymers with unique properties.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its role as an intermediate in the synthesis of pharmaceuticals. Its unique structure allows for the modification of biological activity, making it a valuable precursor in drug development.

Key Applications :

- Hematopoietic Prostaglandin D Synthase Inhibition : Research indicates that derivatives of this compound can act as inhibitors of Hematopoietic Prostaglandin D Synthase (H-PGDS), which is implicated in various diseases such as neurodegenerative disorders and inflammatory conditions. Inhibition of H-PGDS may provide therapeutic benefits in treating conditions like asthma, rheumatoid arthritis, and systemic lupus erythematosus .

Synthesis of Bioactive Compounds

The compound serves as a building block for synthesizing other bioactive molecules. Its chlorinated structure enhances electrophilic properties, facilitating reactions that lead to the formation of complex organic compounds with potential pharmacological activities.

Case Study :

A study demonstrated the synthesis of novel compounds derived from 2-(2-Carbonochloridoylprop-2-enoxymethyl)prop-2-enoyl chloride, which showed promising anticancer activity against various cell lines .

Material Science

In addition to its medicinal applications, the compound can be utilized in the development of functional materials. Its reactive chlorocarbonyl group can be employed in polymer chemistry to create new materials with tailored properties.

Table 1: Summary of Biological Activities

Table 2: Synthesis Pathways

| Starting Material | Reaction Type | Product |

|---|---|---|

| 2-(2-Carbonochloridoylprop-2-enoxymethyl) | Nucleophilic substitution | Bioactive derivatives |

| Various amines | Acylation | Amide derivatives with therapeutic potential |

Mechanism of Action

The mechanism of action of 2-(2-Carbonochloridoylprop-2-enoxymethyl)prop-2-enoyl chloride involves its reactivity with various nucleophiles and electrophiles. The compound’s chloridoyl groups are highly reactive, making it a valuable intermediate in chemical synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 2-(2-Carbonochloridoylprop-2-enoxymethyl)prop-2-enoyl chloride:

Hypothesized Behavior of the Target Compound

- Reactivity: The oxymethyl bridge likely enhances solubility in polar aprotic solvents (e.g., DCM or THF), while the dual chloride groups enable sequential or simultaneous acylations. Conjugation between the two propenoyl units may reduce electrophilicity slightly compared to prop-2-enoyl chloride.

- Applications: Potential uses include: Crosslinker in polyacrylate or epoxy resins. Building block for dendritic or star-shaped polymers. Intermediate in multi-step syntheses requiring regioselective acylation.

Biological Activity

Chemical Structure and Composition:

- IUPAC Name: 2-Propenoyl chloride

- Molecular Formula:

- Molecular Weight: 90.51 g/mol

- CAS Number: 814-68-6

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 90.51 g/mol |

| Density | 1.114 g/mL at 25 °C |

| Flash Point | -1 °C |

| Storage Temperature | 2-8 °C |

Acryloyl chloride is a reactive acid chloride that participates in various chemical reactions, including acylation and polymerization. Its biological activity is primarily attributed to its ability to form covalent bonds with nucleophiles such as amines and alcohols, leading to the formation of amides and esters, respectively. This reactivity makes it a valuable intermediate in the synthesis of biologically active compounds.

Applications in Biomedical Research

-

Drug Delivery Systems:

Acryloyl chloride has been utilized to create hydrogels that serve as drug delivery vehicles. These hydrogels can be engineered to release drugs in a controlled manner, enhancing therapeutic efficacy while minimizing side effects. For example, a study demonstrated the use of acryloyl chloride in synthesizing crosslinked zwitterionic hydrogel coatings for sustained drug release . -

Polymer Synthesis:

The compound is commonly employed in the preparation of acrylate-based polymers, which are essential for developing organic electronic devices and other advanced materials. These polymers exhibit excellent n-type semiconducting properties, making them suitable for applications in flexible electronics . -

Bioconjugation:

Acryloyl chloride can be used for bioconjugation processes, where it reacts with biomolecules to create functionalized surfaces or drug conjugates that enhance targeting and efficacy in therapeutic applications .

Case Study 1: Hydrogel Development

In a study published in Acta Biomaterialia, researchers developed a pH-sensitive hydrogel membrane using sodium carboxymethyl cellulose acrylate synthesized from acryloyl chloride. The hydrogel demonstrated potential for drug delivery applications due to its responsiveness to environmental pH changes .

Case Study 2: PET Imaging

Another innovative application involved the use of acryloyl chloride in the radiosynthesis of a novel positron emission tomography (PET) biomarker targeting epidermal growth factor receptors in cancer cells. This approach highlighted the compound's utility in medical imaging and cancer diagnostics .

Safety and Toxicity

Acryloyl chloride is classified as hazardous due to its corrosive nature and potential health risks upon exposure. It can cause skin irritation, respiratory issues, and gastrointestinal distress if ingested or inhaled. Proper handling protocols must be adhered to when working with this compound:

- Personal Protective Equipment (PPE): Gloves, goggles, and lab coats should be worn.

- Ventilation: Work should be conducted in a fume hood to minimize inhalation risks.

- First Aid Measures: In case of exposure, immediate medical attention is required.

Table 2: Safety Data Summary

| Hazard | Description |

|---|---|

| Skin Corrosion | Causes severe skin burns |

| Eye Damage | Causes serious eye damage |

| Inhalation Hazard | Can cause respiratory issues |

| Environmental Impact | Harmful to aquatic life |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.